molecular formula C11H10N2O B15316509 2-isocyanato-1,5-dimethyl-1H-indole

2-isocyanato-1,5-dimethyl-1H-indole

Cat. No.: B15316509
M. Wt: 186.21 g/mol
InChI Key: SYRSKDUZPULCGD-UHFFFAOYSA-N
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Description

2-Isocyanato-1,5-dimethyl-1H-indole is a chemical compound belonging to the indole family, characterized by its isocyanate functional group attached to the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,5-dimethyl-1H-indole typically involves the reaction of 1,5-dimethyl-1H-indole with isocyanates under controlled conditions. The reaction can be carried out using reagents such as phosgene or triphosgene in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:

  • Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Using electrophiles like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as carboxylic acids or ketones.

  • Reduction: Amines like 2-amino-1,5-dimethyl-1H-indole.

  • Substitution: Substituted indoles with various functional groups.

Scientific Research Applications

2-Isocyanato-1,5-dimethyl-1H-indole has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-isocyanato-1,5-dimethyl-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, forming stable carbamates, which can modulate biological processes. The compound may also bind to specific receptors or enzymes, influencing cellular functions.

Comparison with Similar Compounds

2-Isocyanato-1,5-dimethyl-1H-indole is compared with other similar compounds, such as:

  • 1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.

  • 1,2-Dimethyl-1H-indole: Another indole derivative with different substitution patterns.

  • 2,5-Dimethyl-1H-indole: Similar structure but with different positions of methyl groups.

These compounds share the indole core but differ in their functional groups and positions, leading to varied chemical and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isocyanato-1,5-dimethylindole

InChI

InChI=1S/C11H10N2O/c1-8-3-4-10-9(5-8)6-11(12-7-14)13(10)2/h3-6H,1-2H3

InChI Key

SYRSKDUZPULCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)N=C=O)C

Origin of Product

United States

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